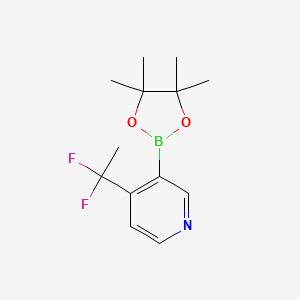
4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with a difluoroethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acid derivatives and can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoroethyl group.
Reduction: Reduction reactions could target the pyridine ring or the difluoroethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroacetic acid derivative, while reduction could produce a more saturated pyridine ring.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: The compound can be used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Ligand Design: It may serve as a ligand in coordination chemistry.
Biology and Medicine
Drug Development:
Biological Probes: Could be used as a probe in biochemical assays.
Industry
Material Science: Possible applications in the synthesis of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action would depend on the specific application. In cross-coupling reactions, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological systems, it might interact with specific enzymes or receptors, although detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)pyridine: Lacks the dioxaborolane moiety.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the difluoroethyl group.
4-(1,1-Difluoroethyl)-3-(boronic acid)pyridine: Similar structure but with a boronic acid group instead of the dioxaborolane moiety.
Uniqueness
The presence of both the difluoroethyl group and the dioxaborolane moiety makes 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique. This combination of functional groups can provide distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C13H18BF2NO2 |
|---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-11(2)12(3,4)19-14(18-11)10-8-17-7-6-9(10)13(5,15)16/h6-8H,1-5H3 |
InChI Key |
FNVBYIAMSSFNCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















